molecular formula C9H13F3O3S B15177491 1-Cycloocten-1-yl trifluoromethanesulfonate CAS No. 28075-35-6

1-Cycloocten-1-yl trifluoromethanesulfonate

Cat. No.: B15177491
CAS No.: 28075-35-6
M. Wt: 258.26 g/mol
InChI Key: YLZNQFXAEQJJNR-SOFGYWHQSA-N
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Description

1-Cycloocten-1-yl trifluoromethanesulfonate is a chemical compound with the molecular formula C9H13F3O3S. It is an ester derived from methanesulfonic acid and 1-cycloocten-1-ol. This compound is known for its unique reactivity and is used in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cycloocten-1-yl trifluoromethanesulfonate can be synthesized through the reaction of 1-cycloocten-1-ol with trifluoromethanesulfonic anhydride. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the acidic by-products. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the same principles as laboratory preparation. The use of continuous flow reactors and automation can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Cycloocten-1-yl trifluoromethanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Cycloocten-1-yl trifluoromethanesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Cycloocten-1-yl trifluoromethanesulfonate involves its reactivity as an electrophile and its ability to participate in nucleophilic substitution and addition reactions. The trifluoromethanesulfonate group is a good leaving group, facilitating these reactions. The compound can target various molecular pathways depending on the nucleophiles and electrophiles it interacts with .

Comparison with Similar Compounds

Uniqueness: 1-Cycloocten-1-yl trifluoromethanesulfonate is unique due to the presence of both the cyclooctene ring and the trifluoromethanesulfonate group. This combination imparts distinct reactivity and makes it valuable in various chemical transformations .

Properties

CAS No.

28075-35-6

Molecular Formula

C9H13F3O3S

Molecular Weight

258.26 g/mol

IUPAC Name

[(1E)-cycloocten-1-yl] trifluoromethanesulfonate

InChI

InChI=1S/C9H13F3O3S/c10-9(11,12)16(13,14)15-8-6-4-2-1-3-5-7-8/h6H,1-5,7H2/b8-6+

InChI Key

YLZNQFXAEQJJNR-SOFGYWHQSA-N

Isomeric SMILES

C1CCC/C(=C\CC1)/OS(=O)(=O)C(F)(F)F

Canonical SMILES

C1CCCC(=CCC1)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

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